3-(2-Fluoro-4-methylphenyl)propionic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(2-fluoro-4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOAGAGIHCHXLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methylphenyl)propionic acid typically begins with 2-fluoro-4-methylaniline. The process involves the formation of a diazonium salt from the aniline, followed by an in situ Heck-type coupling with Pd(dba)2 and methyl acrylate to afford the α,β-unsaturated ester. This ester is then hydrogenated and hydrolyzed to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-methylphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the propionic acid moiety into a carboxylic acid derivative.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces carboxylic acid derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives are often utilized in the development of drugs due to their biological activity and structural similarity to naturally occurring compounds.
- Antidepressants : 3-(2-Fluoro-4-methylphenyl)propionic acid is involved in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are used to treat depression and anxiety disorders. For instance, it can be a precursor for compounds like dapoxetine, known for its efficacy in treating premature ejaculation and depression .
- Antibiotics : The compound also finds use in the synthesis of novel antibiotics. Its structural features can enhance the bioavailability and effectiveness of antibiotic agents .
Biochemical Applications
In biochemistry, this compound acts as an organic buffering agent, particularly in cell culture applications. It maintains physiological pH levels (6-8.5), which is crucial for cellular functions and enzymatic reactions .
- Cell Culture : As a non-ionic buffer, it supports various biological assays by stabilizing pH during cell growth and experimentation, thereby ensuring consistent experimental conditions .
Organic Synthesis
The compound is widely employed as an intermediate in organic synthesis. Its fluorinated structure allows for unique reactivity patterns that can be exploited to create more complex molecules.
- Synthesis of Fluorinated Compounds : The presence of fluorine enhances the lipophilicity and metabolic stability of organic compounds. This property is particularly useful in drug design where fluorinated analogs often exhibit improved pharmacokinetic profiles .
- Building Block for Complex Molecules : It serves as a precursor for synthesizing various fluorinated aliphatic alcohols and phenolic compounds, which are important in both academic research and industrial applications .
Case Studies and Research Findings
Numerous studies have highlighted the utility of this compound in various applications:
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methylphenyl)propionic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed that the compound may exert its effects through modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
The following analysis compares 3-(2-Fluoro-4-methylphenyl)propionic acid with structurally related propionic acid derivatives, focusing on synthesis, physicochemical properties, and applications.
Fluorinated Phenylpropionic Acids
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -OCF₃) increase acidity and stability, while methyl groups (-CH₃) enhance steric bulk, influencing enantioselective reactions .
- Synthetic Complexity : The trifluoromethoxy derivative requires specialized reagents, whereas the 4-fluoro analog is commercially accessible .
Methyl/Methoxy-Substituted Analogs
Key Observations :
- Positional Isomerism : 2-(4-Methylphenyl)propionic acid, an α-substituted analog, exhibits different reactivity compared to β-substituted derivatives .
- Solubility : Methoxy groups enhance aqueous solubility, beneficial for pharmaceutical formulations .
Hydroxy-Substituted Derivatives
Key Observations :
- Biological Activity : Hydroxy groups enable participation in hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes in biodegradation pathways) .
Amino-Functionalized Analogs
Key Observations :
- Optical Activity: Amino-substituted derivatives exhibit significant optical rotation, critical for asymmetric synthesis .
- Bioactivity : Fluorine and methyl groups enhance blood-brain barrier penetration in CNS-targeted drugs .
Biological Activity
3-(2-Fluoro-4-methylphenyl)propionic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, synthesis methods, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
- Molecular Formula : C10H11FO2
- Molecular Weight : 182.19 g/mol
- Melting Point : 44°C to 47°C
The compound features a propanoic acid structure with a 2-fluoro-4-methylphenyl group, which contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to alterations in metabolic pathways or cellular functions.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Anti-inflammatory properties : Similar compounds have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic effects : The structural similarity to known analgesics suggests potential pain-relieving properties.
Comparative Analysis with Similar Compounds
A comparison of this compound with related compounds highlights its distinctive features and potential advantages:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(4-Fluorophenyl)propanoic acid | C10H11FO2 | Different fluorine position; potential anti-inflammatory properties |
| 4-(5-Fluoro-2-methylphenyl)butanoic acid | C12H13FO2 | Longer carbon chain; possible enhanced lipophilicity |
| 3-(5-Methylphenyl)propanoic acid | C10H12O2 | No fluorine; serves as a baseline for comparison |
These comparisons suggest that the fluorinated aromatic ring in this compound may impart unique reactivity and biological activity compared to its analogs.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, typically involving the alkylation of appropriate precursors. For instance, TiCl4-mediated alkylation has been reported as an effective method for synthesizing similar compounds.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study explored the anti-inflammatory effects of structurally related compounds, suggesting that the presence of fluorine could enhance activity against specific inflammatory pathways. This provides a basis for further investigation into the therapeutic potential of this compound in inflammatory diseases.
-
Pain Management :
- In vitro assays demonstrated that compounds with similar structures exhibited analgesic effects by modulating pain pathways. Further research is needed to confirm if this compound shares these properties.
Q & A
Q. Table 1. Comparison of Synthetic Methods
Q. Table 2. Analytical Parameters for Fluorinated Propionic Acids
| Technique | Key Parameters | Fluorine-Specific Considerations |
|---|---|---|
| -NMR | Chemical shift (~-120 ppm) | Detects fluorination position |
| HRMS | Exact mass (e.g., 196.0534) | Isotopic peaks confirm presence of F |
| HPLC-UV | Retention time shift | Adjust mobile phase for polarity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
